tert-Butyl 2-formylbenzyl(methyl)carbamate

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3), C14H19NO3, is a heterobifunctional chemical building block that combines an ortho-substituted benzaldehyde moiety with an N-methylated, Boc-protected amine in a single, precisely defined molecular architecture. The presence of a tertiary carbamate (Boc) protecting group, strategically positioned on a secondary benzylamine nitrogen via a methyl substituent, confers a distinct and highly predictable stability/reactivity profile that is a prerequisite for stepwise, orthogonal synthetic planning.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 1039415-18-3
Cat. No. B3204614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-formylbenzyl(methyl)carbamate
CAS1039415-18-3
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C=O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-7-5-6-8-12(11)10-16/h5-8,10H,9H2,1-4H3
InChIKeyHFJHQGQJIIXISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3): A Differentiated Building Block for Controlled Chemical Synthesis


tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3), C14H19NO3, is a heterobifunctional chemical building block that combines an ortho-substituted benzaldehyde moiety with an N-methylated, Boc-protected amine in a single, precisely defined molecular architecture . The presence of a tertiary carbamate (Boc) protecting group, strategically positioned on a secondary benzylamine nitrogen via a methyl substituent, confers a distinct and highly predictable stability/reactivity profile that is a prerequisite for stepwise, orthogonal synthetic planning . This compound serves as a critical intermediate in the synthesis of complex molecules where precise control over protecting group lability and regioselective reactivity is required .

Procurement Risk: Why tert-Butyl 2-formylbenzyl(methyl)carbamate Cannot Be Interchanged with Regioisomers or N-H Analogs


The specific substitution pattern and protecting group of tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3) renders it non-interchangeable with structurally similar analogs such as its N-H counterpart (tert-Butyl 2-formylbenzylcarbamate, CAS 1780989-74-3), its para-regioisomer (tert-Butyl 4-formylbenzyl(methyl)carbamate, CAS 439691-94-8), or the non-methylated ortho-aniline derivative (tert-Butyl (2-formylphenyl)carbamate, CAS 74965-38-1). Each of these comparators lacks at least one critical functional feature: the N-methyl group, which modifies the amine's nucleophilicity and steric environment for subsequent alkylation or reductive amination steps ; the ortho-aldehyde, which provides unique, spatially constrained reactivity for cyclization or condensation reactions compared to its para- or meta-regioisomers ; and the specific benzylamine scaffold (versus the aniline scaffold), which determines the electronic and steric properties of the amine component in multi-component reactions . Consequently, substituting any of these analogs without re-optimizing the entire synthetic route carries a high risk of reaction failure, undesired side-product formation, or the necessity for additional, costly protection/deprotection steps .

Head-to-Head Quantitative Differentiation: tert-Butyl 2-formylbenzyl(methyl)carbamate vs. Closest Analogs


N-Methyl Substitution: Increased Steric Bulk and Modulated Nucleophilicity vs. N-H Analog

The presence of an N-methyl group in tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3) fundamentally alters the reactivity of the amine nitrogen compared to its direct N-H analog, tert-Butyl 2-formylbenzylcarbamate (CAS 1780989-74-3). The methyl substituent increases steric hindrance around the nitrogen atom, which can be quantitatively assessed by comparing the calculated Connolly Solvent Excluded Volume (CSEV) or through computationally derived sterimol parameters (B1, B5 values), which are consistently higher for the N-methylated derivative . This increased steric bulk modulates the nucleophilicity of the amine, leading to different reaction rates and selectivity profiles in key transformations such as reductive amination or alkylation .

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Ortho-Aldehyde Topology: Enabling Proximity-Driven Cyclizations Unavailable to Para- and Meta-Regioisomers

The ortho-substitution pattern of the aldehyde group relative to the aminomethyl moiety is the defining structural feature that dictates the molecule's utility in forming fused-ring systems. In contrast to the para- (CAS 439691-94-8) and meta-regioisomers, the ortho relationship in CAS 1039415-18-3 creates a spatial proximity that facilitates intramolecular cyclizations, such as the formation of isoindoline or dihydroisoquinoline frameworks, which are common motifs in bioactive molecules . This is a qualitative but fundamental difference: the ortho-regioisomer undergoes intramolecular reactions that are geometrically impossible for the para-isomer, which is instead suited for linear chain extension or intermolecular coupling .

Cyclization Reactions Heterocycle Synthesis Regioselective Synthesis

Benzylamine vs. Aniline Scaffold: Increased Basicity and Nucleophilicity for Reductive Amination and Alkylation

The fundamental difference between a benzylamine scaffold (as in CAS 1039415-18-3) and an aniline scaffold (as in CAS 74965-38-1) lies in the pKa of the amine nitrogen. Benzylamines are significantly more basic and nucleophilic than anilines due to the absence of direct conjugation between the nitrogen lone pair and the aromatic π-system. This difference has profound implications for synthetic transformations . For instance, reductive amination with an aniline requires more forcing conditions or specialized catalysts, whereas the benzylamine nitrogen reacts readily under standard, mild conditions . This quantitative difference in basicity and nucleophilicity directly translates to higher yields and faster reaction times for the benzylamine derivative in key steps like amine alkylation or acylation .

Reductive Amination Amine Alkylation Organic Synthesis Medicinal Chemistry

High-Yield One-Step Synthesis from Readily Available Precursors

A literature-reported protocol details the one-step synthesis of tert-Butyl 2-formylbenzyl(methyl)carbamate in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant advantage over alternative multi-step routes that may be required for less-accessible regioisomers or N-H analogs. While the absolute yield for a specific comparator is not provided in this source, the "quantitative yield" descriptor for CAS 1039415-18-3 provides a strong, evidence-based justification for its selection as a preferred intermediate in scalable synthetic processes [1]. The product was rigorously characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy, providing a robust set of analytical data for quality control and purity verification [1].

Synthetic Methodology Process Chemistry Cost-Effective Synthesis

Defined LogP and PSA Values for Predictive ADME Profiling in Drug Discovery

In silico physicochemical properties provide a quantitative basis for comparing building blocks in drug discovery. tert-Butyl 2-formylbenzyl(methyl)carbamate has a calculated LogP of 2.866 and a topological polar surface area (tPSA) of 46.61 Ų . These values, particularly the tPSA, are key parameters for predicting a molecule's oral bioavailability and blood-brain barrier permeability according to Lipinski's Rule of Five and Veber's Rules [1]. While specific LogP/PSA data for all comparators is not uniformly available, the defined values for CAS 1039415-18-3 allow chemists to prospectively model the properties of drug candidates derived from this building block, a critical step in modern medicinal chemistry [REFS-1, REFS-2].

ADME Prediction Drug Discovery Medicinal Chemistry Physicochemical Properties

Evidence-Backed Application Scenarios for tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3)


Synthesis of Isoindoline and Dihydroisoquinoline Scaffolds via Intramolecular Cyclization

The ortho-relationship between the aldehyde and the protected aminomethyl group in CAS 1039415-18-3 uniquely positions it for the synthesis of isoindoline and dihydroisoquinoline ring systems, which are privileged structures in medicinal chemistry. After Boc-deprotection, the resulting secondary amine can undergo intramolecular reductive amination with the aldehyde to form a 5- or 6-membered nitrogen-containing ring fused to the benzene core. This specific cyclization mode is geometrically impossible for the para- or meta-regioisomers . The N-methyl group, as established in Evidence Item 1, serves to moderate the amine's nucleophilicity, preventing intermolecular oligomerization and favoring the desired intramolecular cyclization .

Orthogonal Protection Strategy for Sequential Amine Functionalization

The combination of a Boc-protected, N-methylated benzylamine and a free aldehyde makes CAS 1039415-18-3 an ideal building block for orthogonal synthetic strategies. The aldehyde can be used in a wide range of reactions (e.g., Wittig, Grignard, Ugi, or reductive amination with a second, different amine) while the Boc-protected amine remains inert . The N-methylation provides a critical point of differentiation from N-H analogs (Evidence Item 1) as it prevents the protected nitrogen from participating in any of these reactions or from forming intramolecular hydrogen bonds that could alter the aldehyde's reactivity . This allows for the precise, stepwise construction of complex, highly functionalized molecules.

Use as a Key Intermediate in the Synthesis of Novel Benzyl-Substituted Carbamates for Drug Discovery

The carbamate functional group is a key motif in many pharmaceuticals and prodrugs due to its ability to modulate metabolic stability and membrane permeability [1]. CAS 1039415-18-3 serves as a direct precursor to a wide variety of novel benzyl-substituted carbamates, a class of compounds with demonstrated utility in treating cardiovascular disorders and other diseases [2]. The favorable in silico ADME profile of this building block (Evidence Item 5) makes it a valuable starting point for medicinal chemistry programs . Furthermore, the high-yielding, one-step synthesis reported for this specific compound (Evidence Item 4) ensures a reliable and cost-effective supply for lead optimization efforts [3].

Compatibility with Ugi and Other Multicomponent Reactions

The free aldehyde group in CAS 1039415-18-3 allows it to participate as the aldehyde component in multicomponent reactions (MCRs) like the Ugi reaction . This enables the rapid generation of molecular complexity and diversity, a cornerstone of modern drug discovery. The Boc-protected, N-methylated benzylamine serves as a masked amine handle that can be revealed at a later stage for further diversification or for the formation of a macrocycle. The well-defined physicochemical properties of the starting material (Evidence Item 5) help guide the design of compound libraries with favorable drug-like characteristics .

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